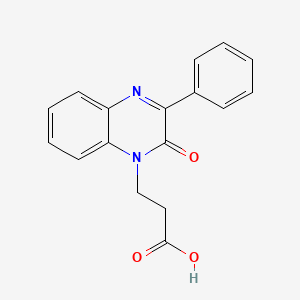
3-(2-Oxo-3-phenylquinoxalin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a quinoxaline core, which is a bicyclic structure consisting of two fused benzene rings with two nitrogen atoms in the ring system. The presence of the phenyl group and the carboxylic acid moiety adds to its chemical complexity and reactivity.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 1,2-diaminobenzene with benzaldehyde in the presence of an oxidizing agent such as nitrobenzene to form the quinoxaline core.
Subsequent Functionalization: The resulting quinoxaline is then functionalized with a phenyl group and a propanoic acid moiety through further chemical reactions, such as Friedel-Crafts acylation and esterification.
Industrial Production Methods: Industrial production of 3-(2-Oxo-3-phenylquinoxalin-1-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the quinoxaline core to its corresponding quinone derivative.
Reduction: Reduction reactions can reduce the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the quinoxaline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms of the quinoxaline core.
Reduction Products: Dihydroquinoxaline derivatives and other reduced forms.
Substitution Products: Various substituted quinoxaline derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(2-Oxo-3-phenylquinoxalin-1-yl)propanoic acid is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as certain cancer cell lines.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs. Its ability to inhibit enzymes such as protoporphyrinogen oxidase (PPO) makes it a candidate for herbicidal and anticancer applications.
Industry: In the industrial sector, the compound is used in the production of corrosion inhibitors, dyes, and pigments. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism by which 3-(2-Oxo-3-phenylquinoxalin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis or metabolic pathways. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) of cancer cells[_{{{CITATION{{{_3{Convenient Synthesis and Anticancer Activity of Methyl 2-3-(3-Phenyl ....
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial enzymes involved in cell wall synthesis and metabolic processes.
Anticancer Action: Interferes with cell signaling pathways, leading to apoptosis of cancer cells.
相似化合物的比较
Quinoline Derivatives: Similar to quinoxaline, quinoline derivatives are also used in pharmaceuticals and agrochemicals[_{{{CITATION{{{_3{Convenient Synthesis and Anticancer Activity of Methyl 2-3-(3-Phenyl ....
Acetamide Derivatives: These compounds share structural similarities and are used in antimicrobial and anticancer research.
Aryl Sulphonamides: These compounds are known for their antibacterial properties and are structurally related to quinoxaline derivatives.
Uniqueness: 3-(2-Oxo-3-phenylquinoxalin-1-yl)propanoic acid stands out due to its unique combination of the quinoxaline core, phenyl group, and carboxylic acid moiety. This combination provides distinct chemical properties and reactivity, making it suitable for a wide range of applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC 名称 |
3-(2-oxo-3-phenylquinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-15(21)10-11-19-14-9-5-4-8-13(14)18-16(17(19)22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |
InChI 键 |
GRCHFPOKYRRSCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)

![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
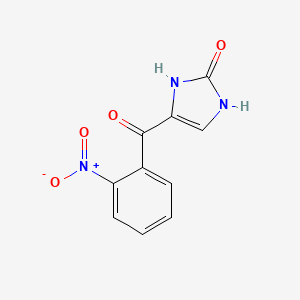
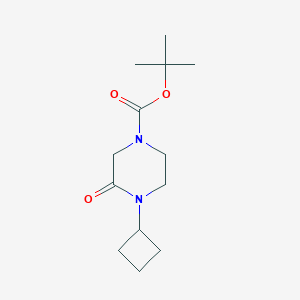
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
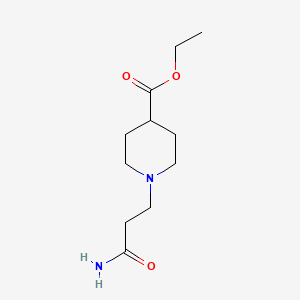
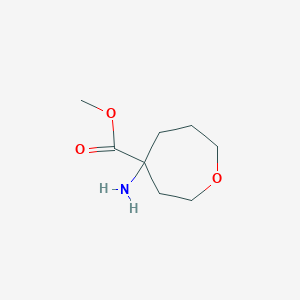
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
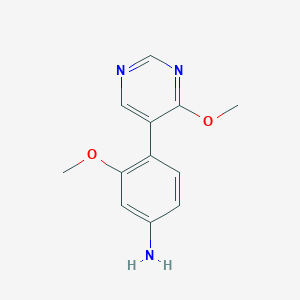
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
